molecular formula C17H27N5O5 B3284869 L-Arginyl-L-phenylalanine Acetate Salt CAS No. 79220-29-4

L-Arginyl-L-phenylalanine Acetate Salt

Cat. No.: B3284869
CAS No.: 79220-29-4
M. Wt: 381.4 g/mol
InChI Key: JYCGKDWKVVHIHV-UHFFFAOYSA-N
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Description

L-Arginyl-L-phenylalanine Acetate Salt (CAS 79220-29-4) is a dipeptide compound composed of the amino acids L-arginine and L-phenylalanine, stabilized as an acetate salt. Its molecular formula is C₁₇H₂₇N₅O₅·C₂H₄O₂, with a molecular weight of 457.5 g/mol (free base: 345.4 g/mol). The compound is characterized by its zwitterionic structure, combining the basic guanidinium group of arginine and the aromatic side chain of phenylalanine. It is commonly utilized in biochemical research, peptide synthesis, and as a precursor in pharmaceutical formulations due to its stability and solubility in aqueous solutions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCGKDWKVVHIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000346
Record name Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79220-29-4
Record name Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginyl-L-phenylalanine Acetate Salt typically involves the coupling of L-arginine and L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) , along with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids under controlled conditions, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-Arginyl-L-phenylalanine Acetate Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Arginyl-L-phenylalanine Acetate Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Arginyl-L-phenylalanine Acetate Salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-Arginine L-Aspartate (CAS 7675-83-4)

  • Molecular Formula : C₁₀H₂₀N₄O₆
  • Key Differences :
    • Replaces phenylalanine with aspartate, introducing a carboxylic acid group.
    • Applications: Primarily used in dietary supplements for fatigue reduction and nitric oxide modulation.
    • Safety : Requires stringent eye protection (P280) and post-exposure washing (P264), similar to L-arginyl-L-phenylalanine acetate .
Property L-Arginyl-L-phenylalanine Acetate L-Arginine L-Aspartate
CAS Number 79220-29-4 7675-83-4
Solubility High in water Moderate in water
Primary Applications Peptide synthesis, research Dietary supplements

Amino Acid Salts

L-Arginine Acetate (CAS 71173-62-1)

  • Molecular Formula : C₆H₁₄N₄O₂·C₂H₄O₂
  • Key Differences: A single amino acid salt without a peptide bond. Purity: 98.0–101.0% (dried basis), meeting pharmaceutical-grade standards. Applications: Buffering agent in cell culture media and intravenous formulations .

Functional Analogs: Sweeteners and Peptide Derivatives

Advantame Acid Derivatives

  • Example : N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartyl]-L-phenylalanine
  • Key Differences: Contains methoxy and hydroxy phenyl groups for sweetening. Regulatory Standards: ≤1% impurities (FAO/WHO), with strict limits on residual solvents (methanol ≤500 mg/kg) .
Property L-Arginyl-L-phenylalanine Acetate Advantame Acid Derivatives
Residual Solvents Not specified Methanol ≤500 mg/kg
Specific Rotation Not reported -45° to -38° (ethanol)

Complex Peptide Chains

Apelin-17 Trifluoroacetate Salt

  • Structure: 17-amino acid peptide with multiple arginine and phenylalanine residues.
  • Key Differences :
    • Larger molecular weight (1416.06 g/mol free base) and multifunctional roles in cardiovascular regulation.
    • Purity : ≥95% (HPLC), comparable to L-arginyl-L-phenylalanine acetate’s research-grade standards .

H-Phe-Met-Arg-Phe-NH₂ Acetate (CAS 152165-14-5)

  • Molecular Formula : C₂₉H₄₂N₈O₄S
  • Key Differences :
    • Contains methionine and additional phenylalanine residues, enhancing receptor-binding specificity.
    • Applications: Neuropharmacology studies targeting opioid receptors .

Research Findings and Quality Control

  • Purity Standards : L-arginyl-L-phenylalanine acetate lacks explicit purity thresholds in public records, but analogous compounds like L-arginine acetate adhere to 98.0–101.0% assay ranges .
  • Safety Protocols : Similar to L-arginine L-aspartate, eye exposure requires immediate flushing (P305+P351+P338) and medical consultation if irritation persists .
  • Analytical Documentation: Certificates of Analysis (COAs) are critical for verifying batch-specific data, as highlighted by Santa Cruz Biotechnology’s protocols .

Biological Activity

L-Arginyl-L-phenylalanine acetate salt, a dipeptide formed from the amino acids L-arginine and L-phenylalanine, has garnered attention for its potential biological activities. This article reviews its solubility, transport mechanisms, therapeutic applications, and specific case studies highlighting its efficacy.

Chemical Structure : this compound is composed of two amino acids linked by a peptide bond. The presence of both a basic amino acid (arginine) and an aromatic amino acid (phenylalanine) influences its solubility and biological interactions.

Solubility Studies : Research indicates that the solubility of amino acids in various salt solutions can significantly affect their biological activity. For instance, the solubility of phenylalanine is influenced by the ionic environment, with different salts exhibiting varying salting-in and salting-out effects. In particular, studies have shown that the solubility of phenylalanine increases in solutions containing nitrate ions compared to chloride ions .

Amino Acid pKa (COOH) pKa (NH2) Charge at pH 7
Arginine2.179.04+1
Phenylalanine1.839.130

2.1 Transport Mechanisms

This compound is transported across cell membranes primarily through the L-type amino acid transporter (LAT1), which plays a crucial role in the uptake of essential amino acids into cells, including cancer cells . This transport mechanism is vital for maintaining cellular homeostasis and facilitating metabolic processes.

2.2 Therapeutic Applications

The compound has been investigated for its potential therapeutic effects, particularly in enhancing protein solubility and refolding during biopharmaceutical formulations. Arginine's role in reducing protein aggregation and enhancing solubility has been well-documented, making it a valuable component in therapeutic protein formulations .

Case Studies :

  • A study demonstrated that L-arginine significantly improved the solubility of therapeutic proteins, reducing aggregation rates during storage .
  • Another case highlighted its application in cancer treatment, where L-arginine derivatives were shown to enhance drug delivery by improving the permeability of cancer cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The cationic nature of arginine contributes to antimicrobial properties by disrupting bacterial membranes, particularly against Gram-negative bacteria due to electrostatic interactions with negatively charged lipids .
  • Immunomodulation : Arginine is known to play a role in immune response modulation. It enhances nitric oxide production, which is crucial for immune cell function .

4. Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:

Study Focus Findings
Solubility EffectsIncreased solubility in nitrate solutions; salting-in effects observed .
Transport MechanismFacilitated by LAT1; critical for nutrient uptake in cells .
Therapeutic ApplicationsEnhances protein solubility; reduces aggregation in biopharmaceuticals .
Antimicrobial PropertiesEffective against Gram-negative bacteria through membrane disruption .
Immunomodulatory EffectsPromotes nitric oxide production; enhances immune response .

Q & A

Q. Table 1: Synthesis Method Comparison

MethodPurity YieldKey ChallengesReferences
SPPS≥90%Deprotection efficiency for arginine
Solution-phase75–85%Byproduct removal during purification

Basic Question: How can researchers verify the structural integrity of this compound?

Methodological Answer:
Use orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm backbone connectivity via 1^1H and 13^{13}C NMR. For example, phenylalanine’s aromatic protons (δ 7.2–7.4 ppm) and arginine’s δ-guanidino protons (δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion [M+H]+^+ at m/z 335.2 (free base) and acetate adducts .
  • HPLC Purity Testing: Use a C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradients. Retention time consistency (±0.2 min) indicates batch reproducibility .

Advanced Question: How should researchers design stability studies for this compound under varying experimental conditions?

Methodological Answer:
Adopt a factorial design to assess:

  • Temperature: Store aliquots at –20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation). Monitor via HPLC for decomposition products (e.g., free arginine) .
  • pH Stability: Prepare buffers (pH 3–8) and incubate samples for 24–72 hours. Use acetate buffer (pH 4.6) as a control, as it mimics common storage conditions .
  • Oxidative Stress: Add 0.1% H2_2O2_2 and track degradation kinetics via UV-Vis at 220 nm (peptide bond absorbance) .

Q. Table 2: Stability Study Parameters

ConditionTest RangeAnalytical EndpointReferences
Temperature–20°C to 40°CHPLC purity <95% failure
pH3.0–8.0Precipitation or MS adducts

Advanced Question: How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:
Address discrepancies through:

  • Dose-Response Reproducibility: Test across multiple cell lines (e.g., HEK293 vs. Caco-2) to rule out cell-specific effects. Use standardized viability assays (MTT or resazurin) .
  • Counterion Confounding: Compare acetate salt vs. trifluoroacetate salt bioactivity, as residual TFA in synthesis can inhibit cellular processes .
  • Batch-to-Batch Variability: Implement QC protocols (e.g., endotoxin testing via LAL assay) to exclude contamination .

Basic Question: What buffer systems are optimal for studying this compound in biochemical assays?

Methodological Answer:
Use acetate-based buffers for compatibility:

  • pH 4.6 Buffer: 0.1 M sodium acetate + acetic acid. Ideal for solubility and preventing aggregation .
  • High-Ionic-Strength Buffers: Add 0.15 M NaCl to mimic physiological conditions. Avoid phosphate buffers (risk of arginine precipitation) .

Advanced Question: What experimental strategies mitigate hygroscopicity challenges during handling?

Methodological Answer:

  • Lyophilization: Freeze-dry the compound in the presence of cryoprotectants (e.g., 2% trehalose) to reduce water absorption .
  • Controlled Atmosphere Storage: Use desiccants (silica gel) in sealed vials under argon. Monitor water content via Karl Fischer titration .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginyl-L-phenylalanine Acetate Salt
Reactant of Route 2
L-Arginyl-L-phenylalanine Acetate Salt

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